Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 124458-07-7
VCID: VC5564512
InChI: InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)11-5-10(15)9(14)4-7(11)12(8)17/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C
Molecular Formula: C13H11F2NO3
Molecular Weight: 267.232

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS No.: 124458-07-7

Cat. No.: VC5564512

Molecular Formula: C13H11F2NO3

Molecular Weight: 267.232

* For research use only. Not for human or veterinary use.

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate - 124458-07-7

Specification

CAS No. 124458-07-7
Molecular Formula C13H11F2NO3
Molecular Weight 267.232
IUPAC Name ethyl 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)11-5-10(15)9(14)4-7(11)12(8)17/h4-6H,3H2,1-2H3
Standard InChI Key GTPFLEGLYUEYQO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate, delineates its core structure:

  • A quinoline backbone substituted with fluorine atoms at positions 6 and 7.

  • A methyl group at the 1-position nitrogen.

  • A 4-oxo (keto) group at position 4.

  • An ethyl ester moiety at position 3 .

The presence of fluorine atoms enhances electronegativity and metabolic stability, while the methyl group influences steric interactions and lipophilicity .

Table 1: Structural Comparison with Analogues

Compound NameMolecular FormulaSubstituent PositionsMolecular Weight (g/mol)
Target CompoundC13H11F2NO3\text{C}_{13}\text{H}_{11}\text{F}_2\text{NO}_31-Me, 6-F, 7-F, 4-Oxo, 3-COOEt267.232
Ethyl 6,7-difluoro-8-methyl-4-oxo analogueC13H11F2NO3\text{C}_{13}\text{H}_{11}\text{F}_2\text{NO}_38-Me, 6-F, 7-F, 4-Oxo, 3-COOEt267.231
Ethyl 6,7-difluoro-4-oxo parent compoundC12H9F2NO3\text{C}_{12}\text{H}_9\text{F}_2\text{NO}_36-F, 7-F, 4-Oxo, 3-COOEt253.20

Synthesis and Manufacturing

Synthetic Pathways

Patent CN85104693A outlines methods for synthesizing quinoline-3-carboxylates :

  • Nitration and Cyclization: Starting with substituted anilines, nitration introduces nitro groups, followed by cyclization with diethyl ethoxymethylenemalonate.

  • Halogenation: Fluorination at positions 6 and 7 using hydrogen fluoride or fluorinating agents.

  • Esterification: Reaction with ethyl chloroformate to introduce the 3-carboxylate group .

For the target compound, methylation at the 1-position nitrogen likely involves alkylation agents like methyl iodide under basic conditions .

Table 2: Key Synthetic Steps from Patent CN85104693A

StepReaction TypeReagents/ConditionsIntermediate
1NitrationHNO₃, H₂SO₄, 0–5°CNitro-substituted aniline
2CyclizationDiethyl ethoxymethylenemalonate, refluxEthyl 4-oxoquinoline-3-carboxylate
3FluorinationHF, KF, 120°CDifluoro intermediate
4N-MethylationCH₃I, NaH, DMF1-Methyl derivative

Purification and Characterization

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluents.

  • Spectroscopy: 1H^1\text{H}-NMR and 19F^{19}\text{F}-NMR confirm substituent positions .

Challenges and Future Directions

Knowledge Gaps

  • Bioactivity Data: No direct studies on the target compound’s antimicrobial or cytotoxic effects .

  • ADME/Toxicity: Metabolic stability, CYP interactions, and in vivo safety remain uncharacterized.

Recommended Research Priorities

  • In vitro Screening: Antibacterial assays against Gram-positive/-negative strains.

  • Molecular Docking: Assess interactions with DNA gyrase or kinase targets.

  • Prodrug Development: Hydrolysis of the ethyl ester to enhance solubility .

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